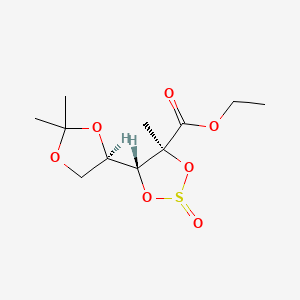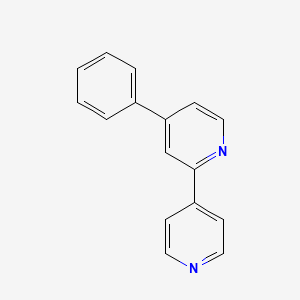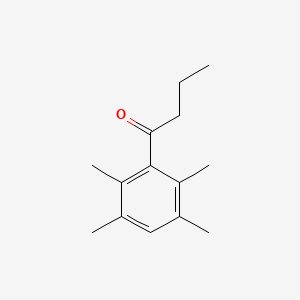
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one is an organic compound that features a phenoxazine moiety attached to a phenyl ring, which is further connected to an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Phenoxazine Moiety: The phenoxazine core can be synthesized through a cyclization reaction involving o-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Ring: The phenoxazine moiety is then coupled with a brominated phenyl ring using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide[][3].
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid[][3].
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives[][3].
Aplicaciones Científicas De Investigación
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound modulates multidrug resistance by inhibiting the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their efficacy.
Fluorescent Properties: The phenoxazine moiety allows the compound to act as a fluorescent probe, emitting light upon excitation and enabling the visualization of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dihydroxyphenoxazine: Known for its use in fluorescence-based assays.
10-Acetyl-3,7-dihydroxyphenoxazine: Used as a substrate for peroxidase enzymes in biochemical assays.
4-(10H-Phenoxazin-10-yl)benzaldehyde: Utilized as an intermediate in organic synthesis.
Uniqueness
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one stands out due to its unique combination of a phenoxazine moiety and an ethanone group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and as a tool in biological research .
Propiedades
Fórmula molecular |
C20H15NO2 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-(4-phenoxazin-10-ylphenyl)ethanone |
InChI |
InChI=1S/C20H15NO2/c1-14(22)15-10-12-16(13-11-15)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
Clave InChI |
NVUXHIRKXPCDTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


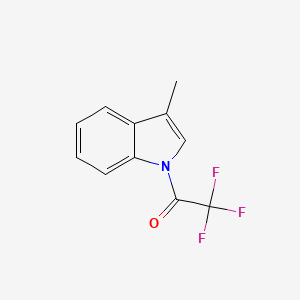
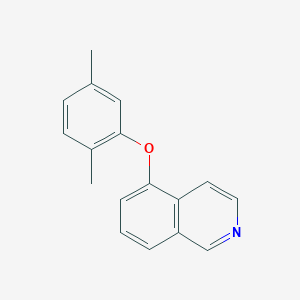
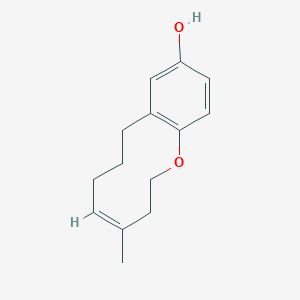

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)
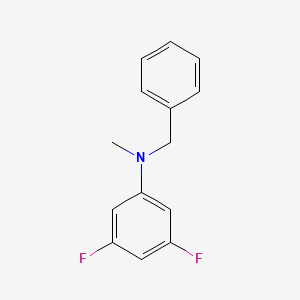
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
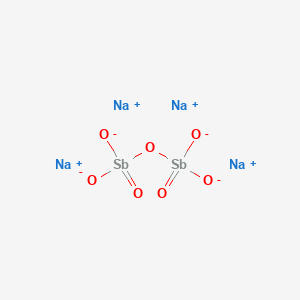
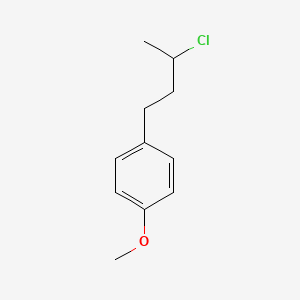
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
